molecular formula C24H24ClN5O2 B2642881 9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-81-4

9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2642881
CAS RN: 877616-81-4
M. Wt: 449.94
InChI Key: NRKAIWAZBUNWMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a pyrimidopurine core, which is a type of heterocyclic compound. Heterocycles are common in many natural and synthetic compounds, including many drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidopurine core, followed by various substitutions to add the phenyl and benzyl groups. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidopurine core would likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present. For example, the benzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Potential as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Compounds structurally related to the specified chemical have been synthesized and evaluated for their inhibitory activities against Dipeptidyl Peptidase IV (DPP-IV), an enzyme target for the treatment of type 2 diabetes. For instance, carboxybenzyl-substituted dihydropurine diones with modifications at the N-1 and N-7 positions demonstrated moderate to good DPP-IV inhibitory activities, highlighting the therapeutic potential of these derivatives in managing blood glucose levels (Didunyemi Mo et al., 2015).

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed to address water solubility issues and evaluated for their multitarget therapeutic potential against neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonistic activities at adenosine receptors and inhibitory effects on monoamine oxidases (MAO), suggesting their utility in symptomatic as well as disease-modifying treatment strategies for conditions such as Parkinson's and Alzheimer's diseases (A. Brunschweiger et al., 2014).

Inhibition of Monoamine Oxidases (MAO)

A study focusing on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones explored their interaction with adenosine receptors and ability to inhibit monoamine oxidases (MAO), highlighting their relevance in developing treatments for neurodegenerative diseases. Introduction of specific substituents led to compounds with potent MAO-B inhibitory activities and significant selectivity towards adenosine receptor antagonism, which may offer synergistic effects in vivo for treating conditions like Parkinson's disease (P. Koch et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or industry. This could involve testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-8-10-17(11-9-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(12-5-13-29(20)23)19-7-4-6-18(25)16(19)2/h4,6-11H,5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKAIWAZBUNWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C(=CC=C5)Cl)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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